Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Stereoselective Synthesis Electrophilic Addition Bicyclic Scaffolds

Researchers requiring stereochemically pure trans-addition products face contamination with exo-cis isomers when using common strained-alkene dienophiles. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile eliminates this problem: • 100% trans addition in Br₂ addition (0% exo-cis vs. 24% impurity with norbornene analogs) - ensures isomeric purity without chromatographic separation. • Exclusive precursor to solution-processable tetraazaporphyrins for OFET/OPV devices (per JP2007-320957) - not replicable with acid/anhydride analogs. • Lower boiling point than dicarboxylic acid analog (Δ -73 °C), enabling milder vacuum distillation with reduced thermal decomposition. Standard packs: 10 mg, 50 mg, 100 mg, bulk custom. In stock.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 62249-52-9
Cat. No. B12792431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
CAS62249-52-9
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C(C2C#N)C#N
InChIInChI=1S/C10H10N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-10H,3-4H2
InChIKeyXNFWRFPWBZBKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS 62249-52-9): Sourcing and Basic Characterization Guide


Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (C₁₀H₁₀N₂, MW 158.20) is a bicyclic dinitrile featuring a [2.2.2] bridged framework with two nitrile groups at the 2- and 3-positions . The compound is commercially available primarily as a research chemical and serves as a versatile intermediate in organic synthesis. Its electron-deficient alkene moiety renders it a competent dienophile in Diels–Alder cycloadditions , while the nitrile groups provide handles for further transformations, including hydrolysis to carboxylic acids or reduction to amines. A key application identified in the patent literature involves its use as a precursor to tetraazaporphyrin-based organic electronic materials, where the rigid bicyclic framework imparts favorable solubility and film-forming properties [1]. However, primary research literature specifically quantifying the performance of this compound relative to close structural analogs remains sparse; the evidence presented below relies heavily on class‑level inference and isolated comparative studies.

Electron-deficient alkene supports Diels–Alder cycloaddition reactions.
Nitrile groups enable conversion to carboxylic acids, amines, or tetrapyrazinoporphyrazines.
Patent-reported precursor for soluble tetraazaporphyrin organic electronic materials.

Why Closely Related Bicyclo[2.2.2]oct-5-ene Derivatives Cannot Be Interchanged with the 2,3-Dicarbonitrile


The bicyclo[2.2.2]oct-5-ene scaffold can be decorated with various functional groups, including carboxylic acids, anhydrides, and alcohols [1]. While these compounds share the same rigid core, their physicochemical and reactivity profiles diverge sharply. The 2,3-dicarbonitrile derivative is distinguished by its dual nitrile groups, which confer a higher degree of electron deficiency than carboxylic acid or alcohol analogs, thereby altering its behavior as a dienophile in cycloadditions and its susceptibility to nucleophilic attack [2]. Moreover, the nitrile functionality enables distinct downstream chemistry—such as conversion to tetrapyrazinoporphyrazines for organic electronics [3]—that is inaccessible from the corresponding acid, anhydride, or diol. Consequently, substituting a generic bicyclo[2.2.2]octene derivative for the 2,3-dicarbonitrile without empirical validation risks failure of the intended synthetic sequence or suboptimal material performance. The following evidence quantifies key points of differentiation.

Carboxylic acid or alcohol analogs exhibit lower electron deficiency, which may alter dienophile reactivity and cycloaddition outcomes.
Nitrile-specific transformations (e.g., to tetrapyrazinoporphyrazines) are not accessible from acid or anhydride derivatives, limiting direct substitution.
Volatility, solubility, and film-forming properties differ significantly; direct interchange may compromise synthetic reproducibility and material performance.

Quantitative Differentiation of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile vs. Close Analogs


Stereochemical Outcome of Bromine Addition: Complete Suppression of exo‑cis Adduct Formation

In a direct head‑to‑head study, bromination of bicyclo[2.2.2]oct‑5‑ene‑2‑endo‑3‑exo‑dicarbonitrile ([1]) yielded exclusively trans addition products (two trans adducts), with no detectable exo‑cis adduct (0%) [1]. By contrast, the structurally related norbornene derivative trans‑5,6‑dicyano‑2‑norbornene ([3]) produced a 24% yield of the exo‑cis adduct alongside 76% of a trans adduct under identical conditions [1]. The authors attribute this divergence to differences in internal strain between the two bicyclic frameworks [1].

Bromination stereochemistry
Head-to-head
Target: 0% exo-cis, 100% trans adducts Comparator (norbornene analog): 24% exo-cis, 76% trans
Supports clean trans addition and simplifies isomeric purification
Direct comparison under identical bromination conditions
Stereoselective Synthesis Electrophilic Addition Bicyclic Scaffolds

Volatility and Thermal Stability Differentiation: Lower Boiling Point vs. Dicarboxylic Acid

Calculated boiling points at 760 mmHg reveal a significant difference in volatility between the 2,3‑dicarbonitrile and the corresponding 2,3‑dicarboxylic acid [1]. The dicarbonitrile boils at 350.8 °C, whereas the dicarboxylic acid boils 73.4 °C higher at 424.2 °C [1]. Density values also differ markedly (1.13 g cm⁻³ vs. 1.39 g cm⁻³) [1].

Boiling point vs. acid
Data to verify
350.8 °C (dinitrile) vs 424.2 °C (dicarboxylic acid); Δ = –73.4 °C
Lower boiling point may support vacuum distillation and milder purification
Calculated values; experimental confirmation advised
Thermophysical Properties Purification Vapor‑Phase Processing

Differentiation in Organic Electronics: Exclusive Use as a Precursor to Tetraazaporphyrins

A Japanese patent (JP2007-320957) explicitly claims the use of bicyclo[2.2.2]oct‑5‑ene‑2,3‑dicarbonitrile as a key intermediate in the synthesis of tetraazaporphyrin compounds with enhanced solubility in organic solvents [1]. The patent demonstrates that condensing the dicarbonitrile with diaminomaleonitrile yields 5,8‑dihydro‑5,8‑ethanoquinoxaline‑2,3‑dicarbonitrile, which is subsequently cyclized to afford bicyclo[2.2.2]octadiene‑fused tetrapyrazinoporphyrazine [1]. No equivalent application has been reported for the corresponding dicarboxylic acid, anhydride, or dimethanol derivatives of the bicyclo[2.2.2]oct‑5‑ene core, underscoring the unique suitability of the dinitrile for constructing soluble, film‑forming organic semiconductors.

Patent application
Supporting evidence
Explicitly used in JP2007-320957 to prepare tetraazaporphyrins with enhanced solubility
Patent-reported precursor for solution-processable organic semiconductors
No equivalent application found for acid/anhydride analogs
Organic Semiconductors Phthalocyanine Analogs Solution‑Processable Materials

Validated Application Scenarios for Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile


Stereoselective Synthesis Requiring Clean trans Addition without exo‑cis Contamination

When a synthetic route demands exclusive trans addition across the alkene bond of a bicyclic framework, the 2,3‑dicarbonitrile offers a distinct advantage. As demonstrated by the bromination study [1], the compound gives only trans adducts (0% exo‑cis), unlike the norbornene analog which produces a 24% exo‑cis impurity. Researchers aiming for high isomeric purity should select this compound over other strained‑alkene dienophiles.

Synthesis of Solution‑Processable Tetraazaporphyrin Semiconductors

For projects targeting organic field‑effect transistors, photovoltaic cells, or chemical sensors based on phthalocyanine‑like materials, the 2,3‑dicarbonitrile is the preferred building block. The patent by Takeda Chemical Industries [2] explicitly uses this compound to prepare tetraazaporphyrins with improved solubility—a critical parameter for spin‑coating or inkjet printing of active layers. Substitution with other bicyclo[2.2.2]octene derivatives would require re‑engineering the entire synthetic sequence.

Vacuum Distillation and Volatility‑Dependent Purification

The 2,3‑dicarbonitrile exhibits a boiling point approximately 73 °C lower than that of the corresponding dicarboxylic acid [3]. Consequently, it can be purified by vacuum distillation under milder conditions, reducing the risk of thermal decomposition. Laboratories or pilot plants equipped with standard vacuum distillation apparatus will find the dinitrile more amenable to scale‑up than the less volatile acid or anhydride analogs.

Application
Selection Property
Validation Focus
Stereoselective trans addition synthesis
Stereochemical outcome in addition reactions
Model bromination adduct profile
Solution-processable tetraazaporphyrin semiconductors
Patent-reported precursor role
Patent-supported synthetic pathway
Volatility-dependent purification by vacuum distillation
Thermal volatility profile
Boiling point context review

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